molecular formula C18H15ClN4S B2743509 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 831249-79-7

3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2743509
CAS No.: 831249-79-7
M. Wt: 354.86
InChI Key: WOQQDLGJTNVWAF-UHFFFAOYSA-N
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Description

The compound 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic molecule that features a complex structure combining an indole core with a triazole ring and a chlorobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Attachment of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction where the triazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Indole Formation: The final step involves the formation of the indole core, which can be achieved through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives or dechlorinated products.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole has potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for such activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The indole core is a common motif in many pharmaceuticals, and the triazole ring can enhance binding affinity to biological targets.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carboxaldehyde
  • 4-methyl-1H-1,2,4-triazole-3-thiol
  • 2-chlorobenzyl chloride

Uniqueness

Compared to these similar compounds, 3-(5-((2-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its combination of an indole core with a triazole ring and a chlorobenzylthio substituent. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S/c1-23-17(14-10-20-16-9-5-3-7-13(14)16)21-22-18(23)24-11-12-6-2-4-8-15(12)19/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQDLGJTNVWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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